molecular formula C31H27F2NO3 B12283698 4'-O-Benzyloxy(3S,4S)-Ezetimibe

4'-O-Benzyloxy(3S,4S)-Ezetimibe

Cat. No.: B12283698
M. Wt: 499.5 g/mol
InChI Key: KEYVFYMGVLFXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-O-Benzyloxy(3S,4S)-Ezetimibe is a synthetic derivative of Ezetimibe, a medication used to lower cholesterol levels in the blood. This compound is characterized by the presence of a benzyloxy group at the 4’ position and specific stereochemistry at the 3S and 4S positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-Benzyloxy(3S,4S)-Ezetimibe typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents used in these reactions include benzyl chloride, sodium hydride, and various solvents like dichloromethane and methanol. Reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4’-O-Benzyloxy(3S,4S)-Ezetimibe can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4’-O-Benzyloxy(3S,4S)-Ezetimibe has various scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in lowering cholesterol levels.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-O-Benzyloxy(3S,4S)-Ezetimibe involves its interaction with specific molecular targets, such as enzymes involved in cholesterol metabolism. The compound may inhibit the absorption of cholesterol in the intestines, leading to lower blood cholesterol levels. Key pathways involved include the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein.

Comparison with Similar Compounds

Similar Compounds

    Ezetimibe: The parent compound, used to lower cholesterol levels.

    4’-O-Benzyloxy(3R,4R)-Ezetimibe: A stereoisomer with different biological activity.

    4’-O-Methoxy(3S,4S)-Ezetimibe: A derivative with a methoxy group instead of a benzyloxy group.

Uniqueness

4’-O-Benzyloxy(3S,4S)-Ezetimibe is unique due to its specific stereochemistry and the presence of the benzyloxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYVFYMGVLFXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.